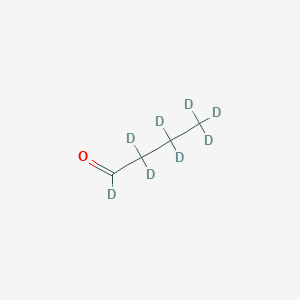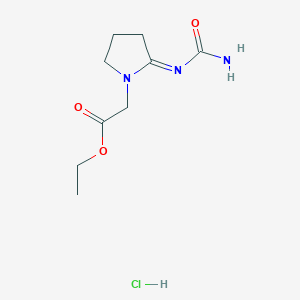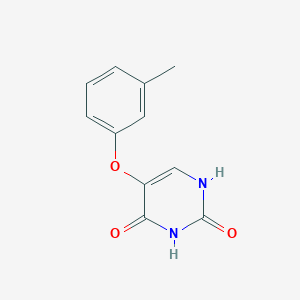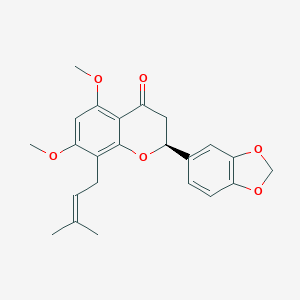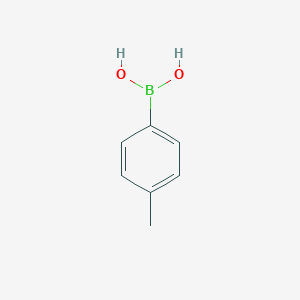
Ácido 4-tolilbórico
Descripción general
Descripción
El ácido p-tolilborónico, también conocido como ácido 4-metilfenilborónico, es un compuesto orgánico con la fórmula molecular CH₃C₆H₄B(OH)₂. Es un miembro de la familia de los ácidos borónicos, caracterizado por la presencia de un átomo de boro unido a un grupo hidroxilo y un anillo aromático. Este compuesto se utiliza ampliamente en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado Suzuki-Miyaura, que son fundamentales en la formación de enlaces carbono-carbono.
Aplicaciones Científicas De Investigación
El ácido p-tolilborónico tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza ampliamente en reacciones de acoplamiento cruzado Suzuki-Miyaura para formar compuestos biarílicos, que son importantes en la síntesis de fármacos, agroquímicos y materiales orgánicos.
Biología: Se utiliza en el desarrollo de fármacos que contienen boro y como herramienta en ensayos bioquímicos.
Medicina: Se está investigando su posible uso en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.
Mecanismo De Acción
El mecanismo por el cual el ácido p-tolilborónico ejerce sus efectos se basa principalmente en su capacidad para formar enlaces covalentes estables con dioles y otros nucleófilos. Esta propiedad se explota en las reacciones de acoplamiento cruzado Suzuki-Miyaura, donde el ácido borónico reacciona con un haluro en presencia de un catalizador de paladio para formar un nuevo enlace carbono-carbono. El átomo de boro actúa como un ácido de Lewis, facilitando la formación del estado de transición y el producto posterior .
Compuestos similares:
- Ácido fenilborónico
- Ácido 4-metoxifenilborónico
- Ácido 4-bromofenilborónico
- Ácido 4-clorofenilborónico
Comparación: El ácido p-tolilborónico es único debido a la presencia de un grupo metilo en el anillo aromático, que puede influir en su reactividad y las propiedades estéricas de los productos resultantes. En comparación con el ácido fenilborónico, el ácido p-tolilborónico puede ofrecer diferentes selectividades y reactividades en las reacciones de acoplamiento cruzado. La presencia de grupos donadores de electrones o atractores de electrones en compuestos similares puede alterar significativamente su comportamiento químico y su idoneidad para aplicaciones específicas .
Safety and Hazards
P-Tolylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
While specific future directions for p-Tolylboronic acid are not mentioned in the search results, its use as a reagent in various chemical reactions suggests that it will continue to be an important compound in chemical synthesis .
Relevant Papers The relevant papers retrieved discuss the use of p-Tolylboronic acid in various chemical reactions, including Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water . Another paper discusses the sulfur-arylation of sulfenamides via Chan-Lam coupling with boronic acids .
Análisis Bioquímico
Biochemical Properties
It is known that 4-Tolylboronic acid can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific reactions and conditions under which 4-Tolylboronic acid is used.
Molecular Mechanism
The molecular mechanism of 4-Tolylboronic acid is primarily understood in the context of its role as a reagent in organic synthesis . It is known to exert its effects at the molecular level through its interactions with other molecules in the synthesis of various organic compounds
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido p-tolilborónico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-bromotolueno con un reactivo que contiene boro, como el borato de triisopropilo, en presencia de un catalizador de paladio. La reacción suele proceder en condiciones suaves, con el ácido borónico aislado a través de una purificación acuosa y recristalización .
Métodos de producción industrial: A escala industrial, la producción de ácido p-tolilborónico a menudo implica rutas sintéticas similares pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido p-tolilborónico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar el fenol correspondiente.
Reducción: Puede reducirse para formar el derivado de tolueno correspondiente.
Sustitución: Participa en reacciones de sustitución nucleófila, particularmente en presencia de electrófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los electrófilos como los halógenos o los sulfonatos se emplean típicamente en reacciones de sustitución.
Principales productos formados:
Oxidación: 4-metilfenol (p-cresol)
Reducción: 4-metiltolueno
Sustitución: Diversos toluenos sustituidos dependiendo del electrófilo utilizado.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-bromophenylboronic acid
- 4-chlorophenylboronic acid
Comparison: P-tolylboronic acid is unique due to the presence of a methyl group on the aromatic ring, which can influence its reactivity and the steric properties of the resulting products. Compared to phenylboronic acid, P-tolylboronic acid may offer different selectivity and reactivity in cross-coupling reactions. The presence of electron-donating or electron-withdrawing groups in similar compounds can significantly alter their chemical behavior and suitability for specific applications .
Propiedades
IUPAC Name |
(4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNIMLAISTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Record name | 4-methylphenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205836 | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5720-05-8 | |
| Record name | p-Tolylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolueneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLUENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-tolylboronic acid?
A1: The molecular formula of p-tolylboronic acid is C₇H₉BO₂. Its molecular weight is 135.96 g/mol. []
Q2: What spectroscopic data is available for p-tolylboronic acid?
A2: Researchers have characterized p-tolylboronic acid using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the molecule's structure, bonding, and vibrational modes. [, ]
Q3: Is p-tolylboronic acid soluble in carbon dioxide? What are the implications for its use in green chemistry?
A3: Yes, p-tolylboronic acid exhibits solubility in carbon dioxide at elevated pressures. This property makes it a potential candidate for reactions in supercritical carbon dioxide, a greener alternative to traditional organic solvents. [, ]
Q4: How is p-tolylboronic acid employed in Suzuki-Miyaura coupling reactions?
A4: p-Tolylboronic acid serves as a common reagent in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. [, , , , , , , ]
Q5: Can you provide an example of a Suzuki-Miyaura coupling reaction using p-tolylboronic acid?
A5: One example is the reaction of p-tolylboronic acid with iodobenzene in the presence of the immobilized catalyst PdEnCat and tetrabutylammonium methoxide. This reaction, performed in continuous flow using supercritical carbon dioxide as a solvent, efficiently produces 4-phenyltoluene. []
Q6: Are there other palladium-catalyzed reactions where p-tolylboronic acid plays a role?
A6: Beyond Suzuki-Miyaura couplings, p-tolylboronic acid is utilized in other palladium-catalyzed transformations. For instance, it participates in the three-component coupling with deactivated alkenes and N-fluorobenzenesulfonimide, leading to the formation of β-fluorinated carbonyl derivatives. []
Q7: Can other transition metals besides palladium catalyze reactions involving p-tolylboronic acid?
A7: Yes, nickel catalysts can also mediate reactions with p-tolylboronic acid. For example, an oxidative nickel-air catalyst system has been developed to facilitate the direct coupling of azoles with p-tolylboronic acid, utilizing atmospheric air as the sole oxidant. []
Q8: How does the choice of ligand impact the catalytic activity of palladium complexes in Suzuki-Miyaura reactions using p-tolylboronic acid?
A8: The structure and properties of the ligands coordinated to palladium significantly influence the catalytic activity in Suzuki-Miyaura reactions involving p-tolylboronic acid. For example, pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated good to excellent catalytic activity in such couplings. []
Q9: Have computational methods been used to study reactions involving p-tolylboronic acid?
A9: Yes, density functional theory (DFT) calculations have been employed to understand the structure, reactivity, and catalytic mechanisms of reactions involving p-tolylboronic acid. These calculations provide insights into reaction pathways, transition states, and the influence of different ligands on catalytic activity. [, , ]
Q10: How does modifying the structure of p-tolylboronic acid affect its reactivity?
A10: Modifying the substituents on the phenyl ring of p-tolylboronic acid can alter its electronic and steric properties, thereby affecting its reactivity in various transformations. [, , ]
Q11: What strategies are employed to improve the stability and handling of boronic acids like p-tolylboronic acid?
A11: Solid-phase approaches, such as immobilization on a diethanolamine resin, provide a way to handle and derivatize p-tolylboronic acid more effectively. This method simplifies the reaction workup and minimizes exposure to moisture, which can degrade boronic acids. []
Q12: How are reaction intermediates involving p-tolylboronic acid studied?
A12: Advanced analytical techniques, such as floating electrolytic electrospray ionization mass spectrometry (FE-ESI-MS), allow researchers to probe and identify fleeting intermediates in electrochemical reactions involving p-tolylboronic acid. []
Q13: Are there alternatives to using p-tolylboronic acid in Suzuki-Miyaura coupling reactions?
A13: While p-tolylboronic acid is widely employed, other arylboronic acids with different substituents can be used in Suzuki-Miyaura coupling reactions. The choice of boronic acid depends on the desired product and reaction conditions. [, ]
Q14: Can catalysts used in reactions with p-tolylboronic acid be recycled?
A14: Yes, researchers are developing strategies for catalyst recovery and recycling in reactions involving p-tolylboronic acid. For instance, immobilizing palladium catalysts on solid supports like porous polymer monoliths (PPMs) enables their efficient reuse in Suzuki-Miyaura couplings. []
Q15: What research tools facilitate the study of reactions with p-tolylboronic acid?
A15: Various tools and resources are essential for investigating reactions involving p-tolylboronic acid. These include microreactors for performing reactions on a smaller scale, high-pressure reactors for reactions in supercritical fluids, and advanced analytical techniques for characterizing products and intermediates. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
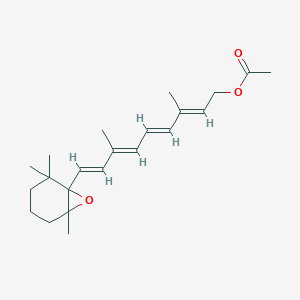
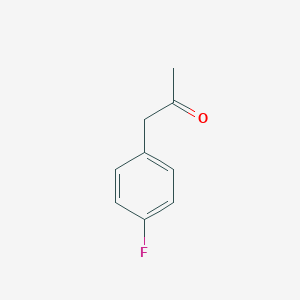
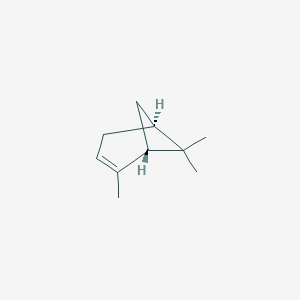
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)



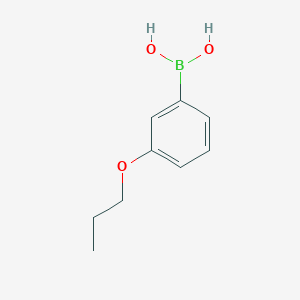

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
